Hexafluoropropene Trimer

Description

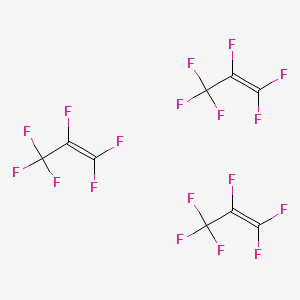

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3F6/c3*4-1(2(5)6)3(7,8)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRSWIKVCUMTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)CF=C(CF3)CF(CF3)2, C9F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6792-31-0 | |

| Record name | Hexafluoropropene, trimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Hexafluoropropene Trimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of hexafluoropropene (B89477) (HFP) trimers, focusing on the core chemical processes, experimental considerations, and quantitative analysis of the reaction products. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who require a deep understanding of fluorinated organic compounds.

Introduction

Hexafluoropropene (HFP) trimers are oligomers of HFP with the general formula C₉F₁₈. These perfluorinated compounds are characterized by their high thermal stability, chemical inertness, and unique physical properties, making them valuable in a range of applications, including as heat transfer fluids, dielectric fluids, and solvents. The synthesis of HFP trimers is primarily achieved through the anionic oligomerization of HFP, a process that requires careful control of reaction conditions to achieve high selectivity for the desired trimeric isomers. Understanding the underlying synthesis mechanism is crucial for optimizing reaction outcomes and for the development of novel fluorinated materials.

Core Synthesis Mechanism: Anionic Oligomerization

The trimerization of hexafluoropropene is predominantly carried out via a fluoride-initiated anionic oligomerization mechanism. This process can be broken down into three key stages: initiation, propagation, and termination (or in this case, intramolecular rearrangement and product formation).

Initiation

The reaction is initiated by a fluoride (B91410) ion (F⁻), which acts as a nucleophile. The fluoride ion is typically sourced from an alkali metal fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The nucleophilic fluoride ion attacks the electron-deficient central carbon atom of the hexafluoropropene monomer, leading to the formation of a highly reactive perfluorinated carbanion, the heptafluoroisopropyl (B10858302) carbanion.

Propagation

The newly formed heptafluoroisopropyl carbanion is a potent nucleophile and readily attacks another HFP monomer. This propagation step can proceed to form dimers, trimers, and higher oligomers. The regioselectivity of this attack influences the structure of the resulting oligomer chain. The choice of solvent plays a critical role in this stage; polar aprotic solvents like N,N-dimethylformamide (DMF) are known to favor the formation of trimers, while solvents like acetonitrile (B52724) can lead to a higher proportion of dimers.[1]

Trimer Formation and Isomerization

The formation of the final trimer isomers involves the attack of a dimeric carbanion on a third HFP monomer, followed by intramolecular cyclization or rearrangement steps. The distribution of the resulting isomers is highly dependent on the reaction conditions. It has been demonstrated that certain trimer isomers can be formed with high selectivity under specific conditions. For instance, a patented method has shown that by controlling the feed rate of the HFP monomer and the reaction temperature, a specific trimer isomer, 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene, can be produced with a selectivity of over 97% relative to other trimer isomers.[2]

The following diagram illustrates the proposed signaling pathway for the fluoride-initiated trimerization of hexafluoropropene.

Experimental Protocols

The synthesis of hexafluoropropene trimers requires specialized equipment to handle gaseous reactants and to ensure anhydrous conditions. The following is a representative experimental protocol adapted from the literature for the selective synthesis of an HFP trimer.[2]

Objective: To selectively synthesize 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene.

Materials:

-

Hexafluoropropene (HFP) monomer

-

Cesium fluoride (CsF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

High-pressure reactor equipped with a stirrer, temperature control, and gas inlet/outlet

Procedure:

-

The high-pressure reactor is charged with anhydrous cesium fluoride and anhydrous DMF.

-

The reactor is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

-

The reactor is heated to the desired reaction temperature (e.g., at least 60°C).

-

Hexafluoropropene monomer is continuously fed into the reactor at a controlled feed rate (e.g., less than 30% by weight per hour based on the total weight of HFP to be fed).

-

The reaction is allowed to proceed for a specified period under constant stirring.

-

After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented.

-

The crude fluorochemical reaction product is isolated from the catalyst and solvent. This can be achieved by filtration to remove the solid catalyst, followed by distillation to separate the product from the high-boiling solvent.

-

The resulting product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR to determine the isomeric purity and overall yield.

The following diagram illustrates a general experimental workflow for HFP trimer synthesis.

Quantitative Data Presentation

The selective synthesis of a specific hexafluoropropene trimer isomer has been reported with high purity. The following table summarizes the quantitative data from a patented example.[2]

| Product Component | Molecular Weight ( g/mol ) | Weight % in Crude Product | Selectivity among Trimer Isomers (%) |

| HFP Trimer (Structural Formula 1) | 450 | 85.58 | 97.7 |

| HFP Trimer (Isomer 2) | 450 | 1.15 | 1.3 |

| HFP Trimer (Isomer 3) | 450 | 0.88 | 1.0 |

| HFP Dimer | 300 | 0.55 | - |

| Other Components | - | 11.84 | - |

Structural Formula 1 refers to 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene.

Factors Influencing the Reaction

Several factors significantly influence the outcome of the hexafluoropropene trimerization reaction:

-

Catalyst: Alkali metal fluorides are the most common catalysts. Cesium fluoride is generally more active than potassium fluoride due to the higher nucleophilicity of the "naked" fluoride ion in solution.[1] The use of crown ethers can enhance the catalytic activity of KF by sequestering the potassium ion and increasing the availability of the fluoride anion.[3]

-

Solvent: Polar aprotic solvents are essential for solvating the catalyst and facilitating the anionic reaction. DMF is particularly effective for promoting trimer formation, while acetonitrile tends to favor the production of dimers.[1]

-

Temperature: The reaction temperature affects the rate of reaction and the distribution of products. Higher temperatures can lead to the formation of different isomers.

-

Reactant Feed Rate: As demonstrated in the patented example, a slow, continuous feed of the HFP monomer is crucial for achieving high selectivity for a specific trimer isomer.[2] This is likely due to maintaining a low concentration of the monomer, which can control the propagation steps and favor specific reaction pathways.

The logical relationship between these factors and the reaction outcome is depicted in the diagram below.

Conclusion

The synthesis of hexafluoropropene trimers via fluoride-initiated anionic oligomerization is a complex process that is highly sensitive to reaction conditions. By carefully selecting the catalyst, solvent, temperature, and reactant feed rate, it is possible to achieve high yields and selectivities for specific trimer isomers. This technical guide provides a foundational understanding of the synthesis mechanism and experimental parameters, which can aid researchers and scientists in the development and optimization of processes for producing these valuable fluorinated compounds. Further research into the detailed mechanistic pathways of isomer formation will continue to advance the field of fluorine chemistry.

References

An In-depth Technical Guide to the Catalytic Oligomerization of Hexafluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoropropene (B89477) (HFP) is a pivotal building block in the synthesis of a wide array of fluorinated materials, including polymers, surfactants, and pharmaceutical intermediates. The controlled oligomerization of HFP into dimers, trimers, and higher oligomers is a critical process that allows for the fine-tuning of molecular weight and properties of the final products. This technical guide provides a comprehensive overview of the catalytic oligomerization of hexafluoropropene, with a focus on the core catalytic systems, reaction mechanisms, experimental protocols, and quantitative data to support researchers in this field.

Introduction

The oligomerization of hexafluoropropene (HFP) is a commercially significant process that yields valuable perfluoroolefins, primarily dimers and trimers. These products, such as perfluoro-2-methyl-3-pentene and perfluoro-2,4-dimethyl-3-heptene, serve as key intermediates in the synthesis of fluorinated polymers, lubricants, and dielectric fluids. The reaction is typically catalyzed by nucleophilic species that initiate an anionic oligomerization cascade. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the product distribution and selectivity towards either dimers or trimers. This guide will delve into the primary catalytic systems employed for this transformation, providing detailed insights into their performance and the underlying reaction mechanisms.

Key Catalytic Systems

The catalytic oligomerization of hexafluoropropene is predominantly achieved through anionic pathways initiated by various nucleophilic catalysts. The most extensively studied and industrially relevant catalyst systems fall into three main categories:

-

Alkali Metal Halides: Fluoride (B91410) ions, typically from salts like potassium fluoride (KF) or cesium fluoride (CsF), are highly effective catalysts. Their efficacy can be significantly enhanced by the addition of crown ethers, which sequester the metal cation and increase the nucleophilicity of the "naked" fluoride anion.

-

Tertiary Amines: Simple tertiary amines, such as trimethylamine, can initiate the oligomerization of HFP in aprotic solvents.

-

Cyanide, Cyanate, and Thiocyanate Salts: Salts of these pseudohalides, particularly those of alkali metals and quaternary ammonium (B1175870) or phosphonium (B103445) cations, are also potent catalysts for HFP oligomerization.[1]

The selection of the catalyst system is a critical determinant of the reaction's outcome, influencing both the rate of reaction and the selectivity towards specific oligomers.

Anionic Oligomerization Mechanism

The catalytic oligomerization of hexafluoropropene proceeds via an anionic mechanism. The process can be broken down into three key stages: initiation, propagation, and termination (or isomerization).

3.1. Initiation

The reaction is initiated by the nucleophilic attack of the catalyst (e.g., a fluoride ion, F⁻) on the central carbon atom of the hexafluoropropene double bond. This attack forms a highly reactive heptafluoroisopropyl (B10858302) carbanion.

References

An In-depth Technical Guide to the Chemical Properties of C₉F₁₈ Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of C₉F₁₈ compounds, a class of perfluorinated substances. The document focuses on isomers of perfluorononene and hexafluoropropene (B89477) trimer, presenting available quantitative data, experimental protocols for property determination, and a visualization of a key degradation pathway.

Introduction to C₉F₁₈ Compounds

C₉F₁₈ compounds are fully fluorinated molecules with the general formula C₉F₁₈. The high strength of the carbon-fluorine bond imparts these compounds with exceptional thermal stability and chemical inertness. These properties have led to their use in a variety of industrial applications. However, their persistence in the environment is a growing concern. This guide will delve into the specific chemical characteristics of various C₉F₁₈ isomers.

Physicochemical Properties of C₉F₁₈ Isomers

The properties of C₉F₁₈ compounds can vary significantly depending on their isomeric structure. The following tables summarize the available quantitative data for prominent isomers.

Table 1: General Properties of C₉F₁₈ Compounds

| Property | Value | Reference |

| Molecular Formula | C₉F₁₈ | |

| Molecular Weight | 450.07 g/mol | [1] |

Table 2: Physicochemical Properties of Perfluorononene Isomers

| Property | Perfluoro-1-nonene |

| Boiling Point | Data available as a function of pressure[2] |

| Vapor Pressure | Data available as a function of temperature[2] |

| Density (liquid) | Data available as a function of temperature[2] |

| Solubility | Insoluble in water |

Table 3: Physicochemical Properties of Hexafluoropropene Trimer (Mixture of Isomers)

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 110-115 °C | [2] |

| Melting Point | 110-115 °C | [2] |

| Density | 1.83 g/mL at 25 °C | [2] |

| Flash Point | 23.89 °C (75 °F) | [2] |

Synthesis of C₉F₁₈ Isomers

The synthesis of specific C₉F₁₈ isomers often involves the oligomerization of smaller perfluorinated monomers. A prominent example is the synthesis of this compound.

Synthesis of this compound

This compound is primarily synthesized through the catalytic oligomerization of hexafluoropropene (HFP) monomers. The choice of catalyst and solvent is crucial in controlling the isomer distribution of the final product.

-

Catalysts: Alkali metal fluorides such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF) are commonly employed.

-

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and various glymes are used. The solvent choice can significantly influence the ratio of trimer to other oligomers. For instance, using DMF with KF tends to favor the formation of the trimer.

A patented method for the selective synthesis of a specific hexafluoropropylene trimer isomer involves the continuous feeding of the hexafluoropropylene monomer to a reaction mixture containing a cesium fluoride catalyst in a suitable solvent at a reaction temperature of at least 60°C. The feed rate is controlled to be less than 30% by weight per hour based on the total weight of the monomer fed. This process yields a crude product with a high percentage of the desired trimer isomer, which can be further purified.

Experimental Protocols

This section outlines the general methodologies for determining key physicochemical properties of C₉F₁₈ compounds and for their characterization.

Determination of Boiling Point

The boiling point of C₉F₁₈ isomers can be determined using standard laboratory methods such as the Thiele tube method or by distillation.[4][5][6][7]

General Procedure using Thiele Tube:

-

A small amount of the liquid sample is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Vapor Pressure

Standard methods for determining the vapor pressure of volatile liquids, such as the Reid method (ASTM D323) or methods utilizing thermal analysis (ASTM E1782), can be adapted for C₉F₁₈ compounds.[3][8][9][10][11]

General Principle of the Reid Method:

-

A chilled sample is introduced into a vapor pressure apparatus.

-

The apparatus is immersed in a constant temperature bath at 37.8 °C (100 °F).

-

The pressure inside the apparatus is measured until a constant value is reached, which is reported as the Reid Vapor Pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GC-MS is a powerful technique for separating and identifying the various isomers of C₉F₁₈.[12][13][14][15][16]

General GC-MS Protocol:

-

Sample Preparation: The C₉F₁₈ sample is dissolved in a suitable volatile solvent.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. A column with a non-polar or mid-polar stationary phase is typically used for separating non-polar compounds like perfluorocarbons.

-

Detection: As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Analysis: The resulting mass spectra, which show the mass-to-charge ratio of the fragments, are used to identify the structure of each isomer.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an essential tool for the structural elucidation of fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[17][18][19][20][21]

General ¹⁹F NMR Experimental Setup:

-

Sample Preparation: A small amount of the C₉F₁₈ sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as trifluoroacetic acid (TFA), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹⁹F NMR spectrum is acquired. Key parameters to set include the spectral width (which needs to be large for fluorinated compounds), pulse angle, and relaxation delay.

-

Data Processing and Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants (J-couplings), and integration of the signals provide detailed information about the fluorine environments in the molecule, allowing for the determination of the isomeric structure.

Reactivity and Degradation

While generally inert, perfluorinated alkenes like the isomers of perfluorononene can undergo certain reactions, particularly in the environment. One important degradation pathway is their reaction with hydroxyl radicals (•OH) in the atmosphere.

Environmental Degradation Pathway: Reaction with Hydroxyl Radicals

The double bond in perfluorononene isomers is susceptible to attack by highly reactive hydroxyl radicals. This initiates a cascade of reactions that can lead to the breakdown of the parent molecule.

This diagram illustrates a plausible initial step in the atmospheric degradation of a perfluorononene isomer. The hydroxyl radical adds across the double bond, forming a highly reactive perfluorinated alkoxy radical intermediate. This intermediate can then undergo rearrangement and carbon-carbon bond cleavage, leading to the formation of smaller, more oxidized perfluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroaldehydes (PFALs).

Conclusion

This technical guide has provided a summary of the currently available information on the chemical properties of C₉F₁₈ compounds. While data is available for some common isomers like this compound and perfluoro-1-nonene, a significant data gap exists for many other isomers. The outlined experimental protocols provide a foundation for researchers to determine the physicochemical properties of these and other fluorinated compounds. Understanding the synthesis, properties, and degradation pathways of C₉F₁₈ compounds is crucial for assessing their environmental impact and for the development of safer alternatives in various industrial applications. Further research is needed to fully characterize the wide range of C₉F₁₈ isomers and their behavior in biological and environmental systems.

References

- 1. Hydroxyl radical-induced formation of highly oxidized organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. shxf17.com [shxf17.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vernier.com [vernier.com]

- 8. store.astm.org [store.astm.org]

- 9. Reid Vapor Pressure Testing [intertek.com]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D6377 Vapor Pressure Test Method | Ayalytical [ayalytical.com]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

- 15. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 16. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. F19 detection [nmr.chem.ucsb.edu]

- 19. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Data for Hexafluoropropene Trimer Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the isomers of hexafluoropropene (B89477) trimer (C₉F₁₈), a compound of significant interest in the fields of materials science and advanced chemical synthesis. This document collates available quantitative data from ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate isomer identification and characterization. Detailed experimental protocols from cited literature are also provided to ensure reproducibility.

Introduction to Hexafluoropropene Trimer Isomers

Hexafluoropropene (HFP) trimer is typically a mixture of several structural isomers formed during the oligomerization of HFP. The specific isomer distribution is highly dependent on the reaction conditions[1]. The most commonly referenced isomers include perfluoro-2,4-dimethyl-3-heptene, perfluoro-4-methyl-3-isopropyl-2-pentene, and perfluoro-2,4-dimethyl-3-ethyl-2-pentene[2]. Spectroscopic techniques are crucial for the identification and quantification of these closely related compounds[3][4].

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift dispersion[5][6]. A key study on the ¹⁹F NMR of hexafluoropropene oligomers provides detailed spectral characteristics for several trimer isomers, designated therein as IV, V, VI, VII, and VIII[3][4].

Experimental Protocol: ¹⁹F NMR Spectroscopy

The following is a summary of the experimental conditions used for the acquisition of ¹⁹F NMR spectra of this compound isomers[3]:

-

Spectrometers:

-

Bruker WP80SY (80 MHz)

-

Bruker Avance III HD 400 (400 MHz)

-

-

Sample Preparation: Isomer mixtures of approximately 95% total purity were analyzed.

-

Internal/External Standards:

-

For the 80 MHz spectrometer, d-6 acetone (B3395972) was used in a capillary, and hexafluorobenzene (B1203771) was added directly to the sample as an internal standard.

-

For the 400 MHz spectrometer, a capillary with DMSO-d6 and benzotrifluoride (B45747) was used as an external standard.

-

-

Referencing: Chemical shifts are reported in ppm relative to CFCl₃. Hexafluorobenzene (-162.90 ppm) or benzotrifluoride (-63.90 ppm) were used as references.

-

Temperature: Spectra were recorded at 35°C (80 MHz) or 40°C (400 MHz).

Quantitative ¹⁹F NMR Data

The following table summarizes the ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for several identified this compound isomers[3]. The structures for these isomers have been deduced from the available literature.

Table 1: ¹⁹F NMR Spectroscopic Data for this compound Isomers

| Isomer Designation | Structure Name | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| IV | Rotamer A - 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene | δ -56.40 (dd, J = 52.5, 13.1), -58.63 (dh, J = 26.0, 13.1), -70.83 (qp, J = 13.5, 6.5), -72.48 (d, J = 1.0), -87.62 (dddt, J = 51.3, 41.2, 31.1, 10.6), -158.94 (dddt, J = 54.9, 51.8, 48.7, 3.0) |

| V | Rotamer B - 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene | δ -57.11 (qddd, J = 19.7, 11.6, 8.0, 3.7), -58.98 (dpdd, J = 26.6, 15.0, 11.4, 3.5), -72.56 (dm, J = 27.5), -73.60 (ddq, J = 12.5, 6.3, 3.3), -73.69 (dddq, J = 9.8, 7.8, 5.7, 2.0), -91.65, -155.33 (tq, J = 39.2, 24.0) |

| VI | 1,1,1,2,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-4-(trifluoromethyl)pent-2-ene | δ -55.8 (3F, d, J= 58), -70.9 (6F, m), -71.5 (3F, m), -72.1 (3F, m), -165.6 (1F, quart, J= 58), -167.6 (1F, hept, J= 35) |

| VII | (Z)-1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hepta-3-ene | δ -52.38 (dd, J = 45.3, 10.7), -80.63 (td, J = 10.5, 3.7), --84.46 (tdtd, J = 34.7, 12.9, 7.3, 3.7), -106.17 (dqqtheptd, J = 49.1, 24.7, 9.9, 6.0, 4.1, 2.0), -124.74 (dqd, J = 17.4, 8.1, 2.0), -181.13 (dp, J = 18.8, 6.3) |

| VIII | (E)-1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hepta-3-ene | No specific data available in the provided search results. |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation patterns of the isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the separation and identification of individual isomers in a mixture[1].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of per- and polyfluoroalkyl substances (PFAS) using GC-MS can be adapted for this compound isomers[6][7][8]:

-

Gas Chromatograph: Equipped with a mass selective detector.

-

Column: A non-polar or medium-polarity column is typically used for the separation of fluorinated hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split/splitless injection is commonly used.

-

Ionization: Electron ionization (EI) is a standard method, though for some fluorinated compounds, chemical ionization (CI) may provide more information about the molecular ion.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used.

Mass Spectrometry Data

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within the isomers. The C=C double bond and C-F bond stretches are of particular interest in the spectra of hexafluoropropene trimers.

Experimental Protocol: Infrared (IR) Spectroscopy

A general procedure for obtaining IR spectra of liquid perfluorinated compounds is as follows:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: For liquid samples, Attenuated Total Reflectance (ATR) or transmission spectroscopy using a liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used.

-

Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

Infrared Spectroscopy Data

Specific IR spectra for the individual this compound isomers are not well-documented in publicly available literature. However, characteristic absorption bands for perfluoroalkenes are expected in the following regions:

-

C=C Stretch: The carbon-carbon double bond stretch in perfluoroalkenes typically appears in the region of 1700-1780 cm⁻¹.

-

C-F Stretch: Strong absorptions corresponding to carbon-fluorine bond stretching are expected in the broad region of 1100-1350 cm⁻¹.

Isomer Structures and Relationships

The following diagrams illustrate the chemical structures of the identified this compound isomers and a general workflow for their analysis.

Caption: Structures of Key this compound Isomers.

Caption: General Workflow for Spectroscopic Analysis of HFP Trimer Isomers.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound isomers. The ¹⁹F NMR data presented is particularly valuable for distinguishing between the various isomers. While comprehensive MS and IR data for individual isomers remain elusive in publicly accessible literature, the provided experimental protocols and general spectral characteristics offer a solid foundation for researchers in this field. Further investigation to isolate each isomer and perform detailed MS and IR analysis is recommended to build a more complete spectroscopic library.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to Hexafluoropropene Trimer (CAS 6792-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropene (B89477) trimer (CAS No. 6792-31-0), a perfluorinated alkene, is a significant organofluorine compound with the molecular formula C₉F₁₈.[1] This colorless liquid is recognized for its exceptional thermal stability and chemical inertness, properties imparted by its strong carbon-fluorine bonds.[2][3] It serves as a versatile building block in the synthesis of advanced materials, including fluoropolymers and specialty chemicals.[4][5] In the realm of pharmaceutical research and drug development, its fluorine-rich structure is utilized to create novel compounds with potentially enhanced biological activity and tailored properties such as improved biocompatibility.[5][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, experimental protocols, and toxicological profile, with a focus on its relevance to the scientific and drug development communities.

Chemical and Physical Properties

Hexafluoropropene trimer is a mixture of isomers.[7] Its properties can vary slightly depending on the isomeric composition. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6792-31-0 | [1] |

| Molecular Formula | C₉F₁₈ | [1] |

| Molecular Weight | 450.07 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 110-115 °C | [7] |

| Density | 1.83 g/mL at 25 °C | [7] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the catalytic oligomerization of hexafluoropropene (HFP) monomers.[2] This process requires precise control of reaction conditions to favor the formation of the trimer over dimers or higher oligomers.[2]

Catalytic Oligomerization

A common method involves the use of alkali metal fluorides, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), as catalysts in polar aprotic solvents like N,N-dimethylformamide (DMF) or glymes.[2] The choice of solvent is critical; for instance, using DMF with KF tends to favor trimer formation, while acetonitrile (B52724) with KF predominantly yields dimers.[2]

A patented method for the selective synthesis of a specific isomer of this compound involves the continuous feeding of the HFP monomer into a reaction mixture at a controlled rate (less than 30% by weight per hour) and a reaction temperature of at least 60°C.[3] This process can yield the desired trimer isomer at a purity of at least 85% by weight.[3]

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a specific this compound isomer.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on studies of related fluorinated compounds, the following methodologies can be adapted.

Analytical Characterization

-

Isomer Identification and Purity Analysis (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify the different isomers of the this compound and to assess the purity of the sample.[2] A high-resolution fused silica (B1680970) capillary GC column interfaced with a mass spectrometer operating in selected ion monitoring (SIM) mode can be used for separation and detection.[8]

-

Structural Confirmation (¹⁹F NMR): ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural confirmation of the trimer isomers.[2] Spectra of mixtures of the trimers can be analyzed to determine the isomeric composition, with chemical shifts referenced to an internal or external standard like hexafluorobenzene (B1203771) or benzotrifluoride.[4]

Toxicological Assessment

While specific toxicological studies on this compound are limited, a study on a hexafluoropropylene terpolymer (HFPT) provides a framework for assessing its biological safety.[9] The following protocols are adapted from this study.

-

Acute Oral Toxicity: Following OECD test guideline 423, the test substance is administered to mice via oral gavage. Animals are observed for 14 days for signs of toxicity, including changes in body weight, appearance, and behavior. At the end of the observation period, blood samples are collected for biochemical and hematological analysis, and major organs are subjected to histopathological examination.[9]

-

Acute Dermal Toxicity: Following OECD test guideline 402, the test substance is applied to the shaved skin of rats. The animals are observed for 14 days for any signs of skin irritation or systemic toxicity.[9]

-

Acute Eye Irritation: Following OECD test guideline 405, the test substance is instilled into the eyes of rabbits. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specified intervals.[9]

-

Acute Inhalation Toxicity: Following OECD test guideline 403, mice are exposed to an aerosol of the test substance for a defined period. The animals are monitored for signs of respiratory distress and other toxic effects during and after exposure.[9]

The following diagram illustrates a general workflow for in vivo toxicological assessment.

References

- 1. This compound | C9F18 | CID 16212380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. data.epo.org [data.epo.org]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 6792-31-0 | Benchchem [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. Biosafety assessments of hexafluoropropylene trimer derivative as a fluorinated cooling fluid for electronics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Thermal Stability of Perfluorinated Compounds

An In-depth Technical Guide to the Thermal Stability of Perfluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of perfluorinated compounds (PFCs), also known as per- and polyfluoroalkyl substances (PFAS). Given their exceptional chemical inertness, understanding their behavior at elevated temperatures is critical for safe handling, disposal, and environmental remediation. This document details the decomposition characteristics of various PFC classes, outlines the experimental protocols for their analysis, and presents key data in a structured format for effective comparison.

Perfluorinated compounds are characterized by the exceptionally strong carbon-fluorine (C-F) bond, which imparts remarkable thermal and chemical stability.[1][2] However, these compounds can and do decompose at elevated temperatures, a process critical to thermal remediation and destruction technologies.[3] The thermal stability of a given PFC is influenced by several factors, including the length of the perfluoroalkyl chain, the nature of the functional group, and the presence of other substances.[2][4] Generally, the non-fluorinated functional groups are the least stable parts of the molecules and are the first to undergo degradation.[4]

Key Classes of Perfluorinated Compounds and Their Thermal Behavior

The thermal stability of PFCs varies significantly between different classes of these "forever chemicals."

-

Perfluoroalkyl Carboxylic Acids (PFCAs): This class, which includes well-known compounds like perfluorooctanoic acid (PFOA), has been extensively studied. Decomposition of PFCAs on granular activated carbon (GAC) can begin at temperatures as low as 200°C.[5][6] The thermal stability of PFCAs generally increases with the length of the perfluorinated carbon chain.[5][6]

-

Perfluoroalkyl Sulfonic Acids (PFSAs): PFSAs, such as perfluorooctanesulfonic acid (PFOS), are generally more thermally stable than PFCAs. Their decomposition typically requires higher temperatures, often at or above 450°C.[5][6]

-

Perfluoroalkyl Ether Carboxylic Acids (PFECAs): The presence of an ether linkage in the carbon chain tends to weaken the molecule, making PFECAs more susceptible to thermal degradation compared to PFCAs with the same number of carbon atoms.[4][5] For instance, hexafluoropropylene oxide dimer acid (HFPO-DA), a common PFECA, has been shown to be more readily decomposed than PFOA.[7]

-

Fluoropolymers: These materials, like polytetrafluoroethylene (PTFE), are known for their high heat resistance, with some having a maximum continuous use temperature of 260°C.[1][8] Their stability is attributed to the strong C-F bonds within their long polymer chains.[2]

Quantitative Data on Thermal Decomposition

The following tables summarize key quantitative data on the thermal decomposition of various perfluorinated compounds.

Table 1: Decomposition Temperatures of Selected Perfluorinated Compounds

| Compound Class | Compound | Matrix | Onset Decomposition Temperature (°C) | Atmosphere |

| PFCA | Perfluorooctanoic Acid (PFOA) | Granular Activated Carbon (GAC) | ~200 | N₂, O₂, CO₂, Air |

| PFSA | Perfluorooctanesulfonic Acid (PFOS) | Granular Activated Carbon (GAC) | ≥450 | N₂, O₂, CO₂, Air |

| PFECA | Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) | Granular Activated Carbon (GAC) | More readily decomposed than PFOA | N₂ |

| PFCA | Perfluorobutanoic Acid (PFBA) | Not specified | Noticeable degradation above 200 | Not specified |

Data sourced from multiple studies.[5][6][9]

Table 2: Kinetic Data for Thermal Decomposition of Selected Perfluorinated Compounds

| Compound | Matrix | Temperature (°C) | Half-life (t₁/₂) | Kinetic Model |

| Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) | Not specified | 200 | 4.3 min | First-order |

| Perfluorobutanoic Acid (PFBA) | Not specified | 200 | 13 min | First-order |

| Perfluorobutanoic Acid (PFBA) | Not specified | 400 | 5.0 min | First-order |

| Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) | Soil | 400 | 2.7 min | Not specified |

| PFCAs (general) | Soil | 400 | 3.1–5.0 min | Not specified |

| K-PFSAs (general) | Soil | 400 | 28.7–51.8 min | Not specified |

The destabilization of these compounds during thermal treatment has been observed to follow first-order kinetics.[5][6][7][9]

Experimental Protocols for Thermal Stability Analysis

A variety of analytical techniques are employed to assess the thermal stability of perfluorinated compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This is used to identify the onset of decomposition and to study the kinetics of degradation.

Methodology:

-

A small, precisely weighed sample of the perfluorinated compound, either in its pure form or adsorbed onto a matrix like GAC, is placed in a TGA crucible.

-

The crucible is placed inside the TGA furnace.

-

The furnace is heated at a controlled linear rate (e.g., 10°C/min) through a defined temperature range (e.g., from room temperature to 1000°C).

-

A controlled atmosphere is maintained by purging the furnace with a specific gas, such as nitrogen (for inert conditions) or air (for oxidative conditions).[5][6]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which significant mass loss occurs, indicating decomposition.

Thermal Desorption–Pyrolysis–Gas Chromatography–Mass Spectrometry (TD–Pyr–GC–MS)

Objective: To identify the volatile and semi-volatile organic compounds that are formed during the thermal decomposition of PFCs.

Methodology:

-

A sample containing the perfluorinated compound is placed in a pyrolysis tube.

-

The tube is heated rapidly to a specific pyrolysis temperature (e.g., 200°C, 300°C, 500°C) in an inert atmosphere (e.g., helium).[9][10]

-

The thermal decomposition products are swept from the pyrolyzer into the gas chromatograph (GC).

-

In the GC, the decomposition products are separated based on their boiling points and interactions with the chromatographic column.

-

The separated components then enter the mass spectrometer (MS), where they are ionized and fragmented.

-

The MS detects the fragments based on their mass-to-charge ratio, allowing for the identification of the original decomposition products by comparing the resulting mass spectra to spectral libraries.

Flow Reactor Studies

Objective: To study the thermal decomposition of PFCs under controlled reaction conditions, often to elucidate reaction mechanisms and kinetics.[11]

Methodology:

-

The perfluorinated compound is introduced into a flow reactor, which is typically a tube made of an inert material like α-alumina or quartz.[11]

-

The reactor is heated to a specific, uniform temperature (e.g., between 400 and 1000°C).[11]

-

An inert carrier gas, such as helium, is passed through the reactor at a controlled flow rate. In some experiments, reactive gases like water vapor or air may be added to the carrier gas.[11]

-

The effluent gas, containing the unreacted compound and its decomposition products, is collected and analyzed using techniques such as GC-MS or Fourier-transform infrared spectroscopy (FTIR).

-

By varying the temperature, residence time, and gas composition, detailed information about the decomposition pathways and kinetics can be obtained.

Decomposition Pathways and Products

The thermal decomposition of PFCs is a complex process involving free-radical reactions.[12] For PFCAs, a common initial step is the homolysis of the C-C bond adjacent to the carboxyl group.[13] This leads to the formation of perfluoroalkyl radicals, which can then undergo further reactions.

A proposed "unzip" mechanism involves end-chain scission and random C-C bond cleavage within the perfluorinated chain.[7][10] At lower to moderate temperatures (≤600°C), the primary products are often volatile organofluorine species.[5][6] At higher temperatures (≥700°C), more complete destruction, or mineralization, can occur, leading to the formation of fluoride (B91410) ions (F⁻).[5][6] In the presence of oxygen, products such as carbonyl fluoride (COF₂) can be formed, which readily hydrolyzes to carbon dioxide (CO₂) and hydrogen fluoride (HF).[4][11]

Visualizations of Experimental Workflow and Decomposition Pathway

To further clarify the processes involved in studying the thermal stability of perfluorinated compounds, the following diagrams are provided.

References

- 1. azom.com [azom.com]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pfascentral.org [pfascentral.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 12. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

A Technical Guide to the Solubility of Hexafluoropropene Trimer in Organic Solvents

This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of hexafluoropropene (B89477) trimer and the methodologies for its determination.

Introduction to Hexafluoropropene Trimer

This compound (CAS No. 6792-31-0) is a fluorinated organic compound with the chemical formula C9F18 and a molecular weight of 450.07 g/mol .[1][2][3][4][5] It exists as a colorless, transparent liquid with a density of approximately 1.83 g/mL at 25°C and a boiling point in the range of 110-115°C.[1][3][4][5] The strong carbon-fluorine bonds in its structure impart high thermal stability and chemical inertness.[2] Its applications are diverse, ranging from use as a finishing agent for textiles and leather to a component in cleaning agents and oil-displacing agents.[1] Its use as a diluent and cleaning agent suggests it possesses solubility in certain organic solvents.[1]

Principles of Solubility for Fluorinated Compounds

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[6] Fluorinated compounds like this compound exhibit unique solubility characteristics due to the high electronegativity and low polarizability of the fluorine atoms. This often leads to reduced aqueous solubility.[7]

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility (Specify Units) | Reference |

| e.g., Acetone | |||

| e.g., Toluene | |||

| e.g., Hexane | |||

| e.g., Methanol | |||

| e.g., Dichloromethane | |||

| e.g., Perfluorohexane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The following protocol is a generalized procedure for determining the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with solvent-resistant caps

-

Calibrated positive displacement pipettes

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry - GC-MS, or Nuclear Magnetic Resonance - NMR spectroscopy)

4.2. Procedure

-

Preparation of the Sample: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved trimer is crucial to ensure a saturated solution at equilibrium.[7]

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. The samples should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[9]

-

Phase Separation: After the equilibration period, the samples must be separated from the excess, undissolved this compound. Centrifugation is a common and effective method for this separation.

-

Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid disturbing the undissolved material at the bottom of the vial.

-

Sample Preparation for Analysis: The collected aliquot of the saturated solution should be accurately diluted with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a suitable and validated analytical method, such as GC-MS or quantitative NMR, to determine the precise concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. Hexafluoropropylene trimer--Other Chemicals--Hangzhou Fine Fluorotech Co., Ltd [fluorotech.com.cn]

- 2. nbinno.com [nbinno.com]

- 3. Hexafluoropropene, trimer 6792-31-0 [sigmaaldrich.com]

- 4. This compound | 6792-31-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Quantum Chemical Analysis of Hexafluoropropylene Oligomer Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene (HFP), a key fluorinated monomer, undergoes oligomerization to form dimers, trimers, and higher-order polymers utilized in the synthesis of advanced materials, including surfactants, lubricants, and thermally stable fluids.[1][2] The distribution and stability of the resulting oligomer isomers are critical for controlling the physicochemical properties and reactivity of the final products. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating the energetic landscape of these complex systems, predicting the relative stability of different isomers, and understanding the reaction mechanisms governing their formation.[1]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to assess the stability of HFP oligomers, with a specific, detailed analysis of HFP dimer isomerization as a model system. While direct computational studies on HFP trimer stability are not extensively available in public literature, the methodologies presented here for the dimer serve as a foundational protocol for analogous investigations of the trimer and higher oligomers.

Core Concepts in Computational Stability Analysis

The stability of molecular isomers is typically evaluated by comparing their electronic energies, often corrected for zero-point vibrational energy (ZPVE), to identify the thermodynamically most favorable structures. Key metrics include:

-

Single-Point Energy: The total electronic energy of a molecule at a fixed geometry.

-

Gibbs Free Energy (ΔG): A more comprehensive measure of stability that includes enthalpic and entropic contributions, crucial for predicting reaction spontaneity and equilibrium positions.

-

Activation Energy (Ea): The energy barrier that must be overcome for a chemical reaction or isomerization to occur, determining the kinetic stability of a compound.

Computational Methodology: A Prototypical Workflow

A typical workflow for the quantum chemical analysis of HFP oligomer stability involves several key steps, from structural optimization to energy calculation and analysis.

Caption: A generalized workflow for computational analysis of HFP oligomer stability.

Experimental Protocol: HFP Dimer Isomerization

A published study on the isomerization of HFP dimers provides a concrete example of this workflow.[3][4] The protocol is detailed below:

-

Isomer Identification: Two primary HFP dimer isomers were identified for study: Perfluoro(4-methylpent-2-ene) (D-1) and Perfluoro(2-methylpent-2-ene) (D-2).

-

Computational Method:

-

Software: Gaussian 16 program package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-31G(d).

-

-

Procedure:

-

The 3D structures of the D-1 and D-2 isomers were fully optimized using the specified DFT method and basis set to find their lowest energy conformations.

-

Following optimization, single-point energy calculations were performed to determine the electronic energy of each stable isomer.

-

The transition state for the isomerization from D-1 to D-2 was located, and its energy was calculated to determine the activation energy barrier.

-

Quantitative Data: HFP Dimer Stability

The computational study of HFP dimer isomerization yielded quantitative data on the relative stability and the kinetic barrier between the two isomers.[3][4] Perfluoro(2-methylpent-2-ene) (D-2) was identified as the more thermodynamically stable isomer.[3][4]

| Parameter | Compound | Computational Method | Value (kJ/mol) |

| Single-Point Energy | Perfluoro(2-methylpent-2-ene) (D-2) | B3LYP/6-31G(d) | -3745686.47 |

| Energy Difference (D-1 vs. D-2) | - | B3LYP/6-31G(d) | 10.03 |

| Activation Energy (D-1 to D-2) | - | B3LYP/6-31G(d) | 31.86 |

Table 1: Summary of computational results for HFP dimer isomerization.[3][4]

Application to HFP Trimer Stability

A theoretical investigation into HFP trimer stability would follow the same protocol as the dimer study, but with increased complexity due to the larger number of possible isomers and conformational flexibility.

Logical Framework for HFP Trimer Analysis

The logical relationship between the components of a theoretical study on HFP trimer stability is outlined below. The primary goal is to establish a rank-ordering of isomer stability and identify kinetically persistent, though not necessarily most stable, isomers.

Caption: Logical framework for assessing HFP trimer isomer stability.

Conclusion and Future Directions

Quantum chemical calculations provide an indispensable framework for understanding the relative stability of HFP oligomers. The detailed computational protocol and quantitative data for HFP dimer isomerization serve as a robust model for future investigations into HFP trimers. Such studies are crucial for the rational design of synthesis pathways that can selectively produce isomers with desired properties, such as enhanced thermal stability or specific dielectric performance, thereby advancing the development of next-generation fluorinated materials. Future work should focus on applying these established computational methods to the known structural isomers of the HFP trimer to generate a comprehensive energy landscape, which will be invaluable for researchers in materials science and drug development.

References

The Environmental Fate of Fluorinated Alkenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated alkenes, particularly hydrofluoroolefins (HFOs), have been widely adopted as replacements for hydrofluorocarbons (HFCs) and other ozone-depleting substances in various applications, including as refrigerants, blowing agents, and propellants. Their commercial appeal stems from their low global warming potentials (GWPs) and short atmospheric lifetimes. However, understanding their ultimate environmental fate is crucial for a comprehensive assessment of their environmental impact. This technical guide provides an in-depth analysis of the environmental degradation, persistence, and potential for bioaccumulation of key fluorinated alkenes, supported by experimental protocols and quantitative data.

Atmospheric Degradation

The primary sink for fluorinated alkenes in the environment is atmospheric oxidation. The presence of a carbon-carbon double bond makes these compounds susceptible to attack by hydroxyl radicals (•OH), ozone (O₃), and other atmospheric oxidants. This rapid degradation is the primary reason for their short atmospheric lifetimes.

The atmospheric degradation of fluorinated alkenes is a complex process that can lead to the formation of various breakdown products, some of which are persistent and have their own environmental implications. The primary atmospheric degradation pathways involve reactions with hydroxyl radicals (•OH) and ozone (O₃).

Atmospheric Degradation Pathway of HFO-1234yf

Caption: Atmospheric degradation pathway of HFO-1234yf.

A significant concern with the atmospheric degradation of some HFOs is the formation of trifluoroacetic acid (TFA). TFA is a persistent substance that can accumulate in aquatic environments.[1][2] For instance, HFO-1234yf is known to completely break down into TFA.[1] Studies have projected a substantial increase in TFA deposition due to the widespread replacement of HFC-134a with HFO-1234yf.[1]

Another degradation product of concern is fluoroform (HFC-23), a potent greenhouse gas with a long atmospheric lifetime.[3][4] Research has shown that some HFOs can break down into small amounts of fluoroform under atmospheric conditions, challenging the assumption of their complete environmental safety.[3][4] The ozonolysis of certain HFOs has been identified as a pathway for the production of HFC-23.[4]

Quantitative Atmospheric Data

The following table summarizes key atmospheric data for prominent fluorinated alkenes.

| Compound | Chemical Formula | Atmospheric Lifetime (days) | GWP (100-year) | Primary Degradation Products |

| HFO-1234yf | CH₂=CFCF₃ | ~11[5] | <1[6] | Trifluoroacetic acid (TFA)[7][8] |

| HFO-1234ze(E) | E-CHF=CHCF₃ | ~18[9] | <1[10] | Trifluoroacetaldehyde, Formyl fluoride, TFA, HFC-23[11][12][13][14][15] |

| HFO-1336mzz(Z) | Z-CF₃CH=CHCF₃ | - | 2[16][17] | HF, CO₂, C₂H₄, CF₄, CHF₃, C₂F₄, C₂F₆, C₂HF₅, C₃F₈[18][19] |

| HFO-1336mzz(E) | E-CF₃CH=CHCF₃ | - | 18[2][4] | CF₄, C₂F₆, C₃F₈, CF₃H, CF₃C≡CH, CF₃CH=CHF(E), CF₃CHF₂, CF₃CH=CH₂, CH≡CH, C₄H₂F₆O[20][21] |

Fate in Soil and Water

The fate of fluorinated alkenes in soil and water is governed by several processes, including partitioning, transport, and transformation. Due to their volatility, significant partitioning into the atmospheric gas phase is expected for many HFOs.

Hydrolysis

Hydrolysis is a key abiotic degradation process for some organic chemicals in aquatic environments. The rate of hydrolysis is dependent on the chemical structure of the compound, pH, and temperature. Standardized protocols, such as OECD Guideline 111 and US EPA OCSPP 835.2120, are used to determine the hydrolysis rate of chemicals as a function of pH.

Soil Sorption

The mobility of fluorinated alkenes in soil is influenced by their tendency to sorb to soil particles. The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to predict this behavior. The batch equilibrium method, as described in OECD Guideline 106 and US EPA OCSPP 835.1230, is a standard experimental protocol for determining these coefficients.

Henry's Law Constant

The Henry's Law constant (H) describes the partitioning of a compound between the air and water phases at equilibrium. It is a crucial parameter for modeling the environmental distribution of volatile compounds like fluorinated alkenes.

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For aquatic organisms, the bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify this potential. Standardized test guidelines, such as OECD Guideline 305, provide detailed protocols for determining the bioaccumulation of chemicals in fish through aqueous and dietary exposure.

While specific bioaccumulation data for many fluorinated alkenes is limited, the properties of their degradation products, such as the persistence of TFA, raise concerns about potential long-term accumulation in certain ecosystems.

Experimental Protocols

Detailed methodologies for key experiments are outlined in internationally recognized guidelines. The following provides an overview of the principles behind these standard protocols.

Hydrolysis Rate Determination (Based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures.

Experimental Workflow:

Caption: Workflow for determining hydrolysis rate.

A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess the hydrolytic stability. If significant hydrolysis occurs, a main study is performed at different temperatures to determine the Arrhenius equation parameters, allowing for the calculation of hydrolysis rates at any environmentally relevant temperature.

Soil Sorption/Desorption (Based on OECD Guideline 106)

This method, also known as the batch equilibrium method, determines the adsorption and desorption potential of a chemical in different soil types.

Experimental Workflow:

Caption: Workflow for determining soil sorption.

The amount of the test substance adsorbed to the soil is calculated from the difference between the initial and equilibrium concentrations in the aqueous phase. A desorption phase can also be included to assess the reversibility of the sorption process.

Bioaccumulation in Fish (Based on OECD Guideline 305)

This guideline describes procedures for determining the bioconcentration and biomagnification of a chemical in fish. The aqueous exposure test is generally preferred.

Experimental Workflow:

Caption: Workflow for determining bioaccumulation in fish.

The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment. The concentrations of the test substance in fish tissue and water are monitored throughout both phases to calculate the bioconcentration factor.

Conclusion

Fluorinated alkenes represent a significant advancement in the development of environmentally friendlier alternatives to older generations of fluorinated compounds. Their short atmospheric lifetimes are a key advantage in mitigating their direct contribution to global warming. However, a thorough understanding of their environmental fate requires careful consideration of their degradation pathways and the potential for the formation of persistent and potentially harmful breakdown products like trifluoroacetic acid and fluoroform. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data to conduct comprehensive environmental risk assessments for these and future generations of fluorinated chemicals. Continued research into the long-term fate and potential impacts of these degradation products is essential for ensuring the long-term sustainability of these technologies.

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. w-refrigerant.com [w-refrigerant.com]

- 3. Why Is HFO 1234yf Refrigerant Significant? - LECRON SHARE [lecronchem.com]

- 4. heatpumpingtechnologies.org [heatpumpingtechnologies.org]

- 5. fjcinc.com [fjcinc.com]

- 6. 2,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 7. ATMOsphere Report Examines Rising Threat of HFOs and TFA to Health and the Environment - ATMOsphere [atmosphere.cool]

- 8. researchgate.net [researchgate.net]

- 9. climalife.co.uk [climalife.co.uk]

- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 11. HFO-1234ze - Issuu [issuu.com]

- 12. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. opteon.com [opteon.com]

- 17. energy.kth.se [energy.kth.se]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the mTOR Signaling Pathway and its Role in Cancer Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper on the core.

Introduction: The mTOR Pathway as a Central Regulator of Cell Growth

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of fundamental cellular processes including growth, proliferation, metabolism, and survival.[1] It integrates a wide array of environmental signals, such as growth factors, nutrients, cellular energy levels, and stress, to direct cellular anabolic and catabolic activities.[2] The dysregulation of the mTOR signaling pathway is a well-established hallmark of numerous human diseases, most notably cancer, as well as metabolic disorders like diabetes.[1][3] This aberrant signaling contributes to uncontrolled cell growth and proliferation, making mTOR a prime target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of the mTOR pathway, its core components, regulatory networks, and downstream effects, with a focus on its implications in cancer and the methodologies used to study it.

mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different compositions, upstream regulators, and downstream targets, and thus, distinct cellular functions.[1][4]

The mTORC1 Signaling Pathway

mTORC1 is a critical complex that controls protein and lipid synthesis, and autophagy.[3][4] Its activation is tightly controlled by a cascade of signaling events.

Upstream Regulation:

-

Growth Factors: Signals from growth factors like insulin (B600854) activate the PI3K-Akt pathway.[3][5] Akt (also known as PKB) phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[3][5]

Downstream Effectors:

Activated mTORC1 phosphorylates a host of downstream targets to regulate cell growth. The most well-characterized of these are:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation, which in turn promotes protein synthesis by phosphorylating several components of the translational machinery, including the ribosomal protein S6.

-

4E-BP1: mTORC1 phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), causing it to dissociate from the translation initiation factor eIF4E. This allows eIF4E to participate in the initiation of cap-dependent translation, a critical step in protein synthesis.

Application in Drug Development: mTOR Inhibitors

The central role of mTOR in promoting cancer cell growth has led to the development of several classes of mTOR inhibitors. Quantitative data, such as IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%), are critical for comparing the potency of these compounds.[3]

| Inhibitor Class | Example | Target(s) | Key Quantitative Data (Example) | Reference |

| Rapalogs (mTORC1 inhibitors) | Rapamycin, Everolimus, Temsirolimus | Allosteric inhibitors of mTORC1 | Everolimus IC50: 1-5 nM in various cancer cell lines | [5] |

| Dual mTORC1/mTORC2 Inhibitors | Sapanisertib (CB-228) | Catalytic inhibitors of both mTORC1 and mTORC2 | Sapanisertib + Metformin Disease Control Rate: 79% (Phase 1) | [6] |

| PI3K/mTOR Dual Inhibitors | BEZ235 | Inhibits both PI3K and mTOR kinases | BEZ235 shows efficacy in chemoresistant ovarian cancer models | [7] |

Detailed Experimental Protocols

Western Blot Analysis of mTOR Pathway Activation

Western blotting is a fundamental technique used to assess the activity of the mTOR pathway by measuring the phosphorylation status of key proteins.[2] An increase in the phosphorylation of proteins like S6K1 and 4E-BP1 indicates activation of mTORC1 signaling.

Objective: To determine the relative phosphorylation levels of mTOR, S6K1, and 4E-BP1 in response to a test compound.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with the test compound at various concentrations for a specified duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known mTOR inhibitor like rapamycin).[2]

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][3]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.[2]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2][8]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[8]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.[2][9]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2] Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[8]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A loading control like GAPDH or β-actin should also be used to ensure equal protein loading.[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10] It is widely used for screening the cytotoxic effects of potential anticancer drugs.

Objective: To determine the IC50 value of a test compound in a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.[10]

Conclusion